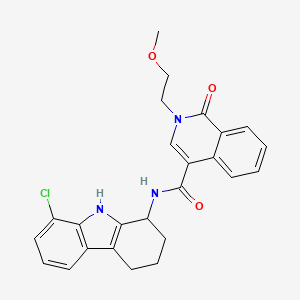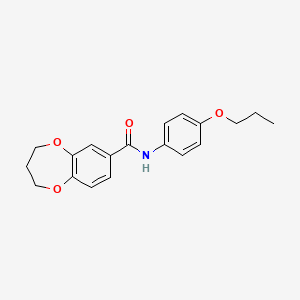![molecular formula C22H26N2O2 B11229920 N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide](/img/structure/B11229920.png)
N-[4-(butyrylamino)phenyl]-1-phenylcyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a butanamide group attached to a phenyl ring, which is further connected to a cyclopentane carboxamide moiety.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the acylation of 4-aminophenylbutanamide with 1-phenylcyclopentanecarboxylic acid chloride under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired product formation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the amide group to an amine, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Halogenated derivatives, nitro compounds.
Applications De Recherche Scientifique
N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to physiological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-BUTANAMIDOPHENYL)OCTANAMIDE
- N-(4-BUTANAMIDOPHENYL)-2-ETHOXYBENZAMIDE
- N-(4-BUTANAMIDOPHENYL)-2-CHLORO-5-IODOBENZAMIDE
Uniqueness
N-(4-BUTANAMIDOPHENYL)-1-PHENYLCYCLOPENTANE-1-CARBOXAMIDE stands out due to its unique cyclopentane carboxamide structure, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specific research and industrial applications.
Propriétés
Formule moléculaire |
C22H26N2O2 |
|---|---|
Poids moléculaire |
350.5 g/mol |
Nom IUPAC |
N-[4-(butanoylamino)phenyl]-1-phenylcyclopentane-1-carboxamide |
InChI |
InChI=1S/C22H26N2O2/c1-2-8-20(25)23-18-11-13-19(14-12-18)24-21(26)22(15-6-7-16-22)17-9-4-3-5-10-17/h3-5,9-14H,2,6-8,15-16H2,1H3,(H,23,25)(H,24,26) |
Clé InChI |
QXQWYDDOUQXZSP-UHFFFAOYSA-N |
SMILES canonique |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2(CCCC2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-chloro-4-fluorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11229841.png)
![N-{[5-(4-chlorophenyl)furan-2-yl]methyl}-2-(prop-2-en-1-yl)-2H-tetrazol-5-amine](/img/structure/B11229844.png)
![N~4~-(3-chlorophenyl)-1-phenyl-N~6~-propyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11229859.png)
![N-[(8-methoxy-3,4-dihydro-2H-1,5-benzodioxepin-7-yl)methyl]-4-methylbenzamide](/img/structure/B11229863.png)
![2-{[4-cyclopropyl-5-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylbenzyl)acetamide](/img/structure/B11229870.png)
![2-(4-bromophenoxy)-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]acetamide](/img/structure/B11229876.png)
![7-(3-fluorophenyl)-2-[(3-methoxybenzyl)sulfanyl]-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11229887.png)
![N~4~-(4-chlorophenyl)-N~6~-(2-methoxyethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B11229888.png)


![6-methyl-4-(methylsulfonyl)-N-[3-(prop-2-en-1-yloxy)phenyl]-3,4-dihydro-2H-1,4-benzoxazine-2-carboxamide](/img/structure/B11229902.png)
![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-(pyridin-4-yl)acetamide](/img/structure/B11229907.png)
![Ethyl 4-{[2,3-dimethyl-5-(6-oxo-1,6-dihydropyridazin-3-yl)phenyl]sulfonyl}piperazine-1-carboxylate](/img/structure/B11229908.png)
![Methyl 7-methyl-2,4-dioxo-3-[2-oxo-2-(propylamino)ethyl]-1-phenyl-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B11229911.png)
